Biochemical Binding Potency: pAC65 vs. Linear Peptide Precursor p57 – a 25‑Fold IC50 Gain
pAC65 inhibits the PD‑1/PD‑L1 interaction with an IC50 of 1.80 ± 0.16 nM in an HTRF biochemical assay, representing a 25‑fold improvement over the linear precursor peptide p57 (IC50 45.4 ± 0.001 nM) when measured under identical experimental conditions within the same study [1]. This quantitative gain is attributable to macrocyclisation‑induced conformational pre‑organisation and reduced entropic penalty upon target binding [1].
| Evidence Dimension | Half‑maximal inhibitory concentration (IC50) for PD‑1/PD‑L1 disruption |
|---|---|
| Target Compound Data | IC50 = 1.80 ± 0.16 nM |
| Comparator Or Baseline | p57 (linear precursor): IC50 = 45.4 ± 0.001 nM |
| Quantified Difference | 25.2‑fold more potent (1.80 nM vs. 45.4 nM) |
| Conditions | HTRF biochemical binding assay; both peptides tested under identical protocol in the same laboratory (Jagiellonian University, 2023) |
Why This Matters
This direct head‑to‑head comparison under identical assay conditions eliminates inter‑laboratory variability and provides the strongest possible evidence that macrocyclisation yields a quantifiable, reproducible potency advantage that is directly relevant for procurement decisions where target engagement at low concentrations is critical.
- [1] Rodriguez I, Kocik-Krol J, Skalniak L, et al. Structural and biological characterization of pAC65, a macrocyclic peptide that blocks PD-L1 with equivalent potency to the FDA-approved antibodies. Molecular Cancer. 2023;22:150. View Source
